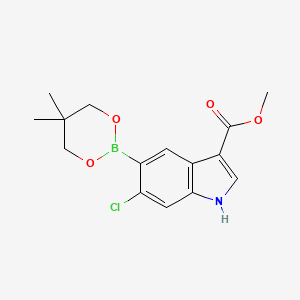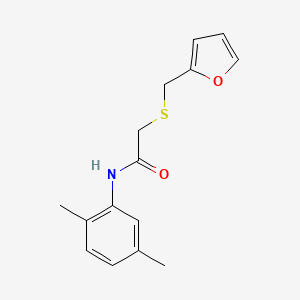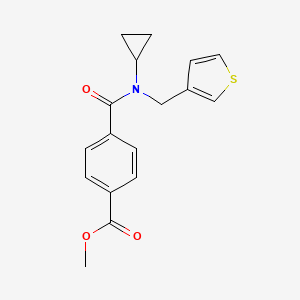![molecular formula C22H23N3O3 B2388858 N,1-Bis(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-carboxamid CAS No. 899960-52-2](/img/structure/B2388858.png)
N,1-Bis(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazines are an important class of pharmacophores known for their versatility in pharmacological activity . They can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . These heterocyclic analogs have been proven important scaffold in perfumeries, food industries, and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be complex and varies depending on the specific compound. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Chemical Reactions Analysis
The chemical reactions involving pyrazine derivatives can be diverse. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Wissenschaftliche Forschungsanwendungen
Pharmakologische Anwendungen
Pyrazinderivate, einschließlich der in Frage stehenden Verbindung, wurden als Träger zahlreicher bemerkenswerter pharmakologischer Wirkungen erkannt . Dazu gehören antimykobakterielle, antibakterielle, antimykotische, antidiabetische, diuretische, antikanker, antivirale, analgetische und entzündungshemmende Wirkungen .
Anwendungen in der Parfümerie
Pyrazinderivate haben sich als wichtige Struktur in der Parfümerie erwiesen . Die einzigartige Struktur dieser Verbindungen, einschließlich der vorliegenden, kann zur Kreation einer Vielzahl von Düften beitragen.
Anwendungen in der Lebensmittelindustrie
In der Lebensmittelindustrie werden Pyrazinderivate wegen ihrer Fähigkeit zur Geschmacksverbesserung eingesetzt . Die Verbindung könnte in diesem Zusammenhang möglicherweise verwendet werden.
Anwendungen in Solarzellen
Die Verbindung wurde bei der Entwicklung von Lochtransportmaterialien (HTMs) für Perovskit-Solarzellenanwendungen eingesetzt . Die Forschung zeigt, dass die auf dieser Verbindung basierenden HTMs im Vergleich zu anderen Materialien bessere Eigenschaften mit guter Stabilität und hoher Lochmobilität aufweisen .
Anwendungen in der optischen chemischen Sensorik
Die Verbindung könnte möglicherweise bei der Entwicklung von optischen chemischen Sensoren eingesetzt werden . Optische Sensoren können eine hohe Selektivität, Immunität gegenüber elektromagnetischen Störungen und Sicherheit beim Arbeiten mit brennbaren und explosiven Stoffen aufweisen . Sie lassen sich leicht miniaturisieren, in Elektronik integrieren, um Lab-on-a-Chip-Systeme zu bilden, und können auch als billige und Einweg-Geräte verwendet werden .
Synthesewegsforschung
In den letzten Jahren wurden zahlreiche Fortschritte bei der Erforschung des Synthesewegs von Pyrazinderivaten erzielt . Die Verbindung könnte Gegenstand solcher Forschungsarbeiten sein und zum Verständnis der Synthese dieser Verbindungen beitragen.
Erforschung der biologischen Aktivität
Aufgrund der vielfältigen biologischen Aktivitäten von Pyrazin-basierten Medikamenten ist ein Anstieg der Untersuchungen von Pyrazin enthaltenden Kandidaten zu beobachten . Die Verbindung könnte Gegenstand solcher Forschungsarbeiten sein und zum Verständnis ihrer biologischen Aktivitäten beitragen.
Anwendungen in marinen Biolumineszenzsystemen
Coelenterazin, ein Derivat von Pyrazin, ist eines der beliebtesten Substrate für das marine Biolumineszenzsystem . Obwohl die Verbindung kein Coelenterazin ist, könnte sie aufgrund ihrer strukturellen Ähnlichkeit möglicherweise für ähnliche Anwendungen untersucht werden.
Wirkmechanismus
The mechanism of action of N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It has also been reported to activate the p38 MAPK pathway, which plays a role in cell proliferation and differentiation. Additionally, N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has also been reported to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that contribute to inflammation. Furthermore, N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide is also soluble in organic solvents such as DMSO, which makes it suitable for use in cell culture experiments. However, N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has some limitations as well. It is a relatively new compound, and its pharmacokinetic properties are not fully understood. Furthermore, N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has not been extensively tested in animal models, and its safety profile is not well established.
Zukünftige Richtungen
There are several future directions for the research on N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide. One potential application of N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has also shown promise as a potential anti-cancer agent, and further studies are needed to investigate its efficacy in various types of cancer. Additionally, N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been found to have anti-oxidant properties, and its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease should be explored. Finally, more research is needed to fully understand the mechanism of action of N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide and its pharmacokinetic properties.
Conclusion
In conclusion, N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide, or N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide, is a promising chemical compound that has shown potential therapeutic benefits in various diseases. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a promising candidate for further research. The synthesis method of N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide is relatively simple, and it has several advantages for lab experiments. However, its safety profile and pharmacokinetic properties need to be further investigated. Future research on N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide should focus on its potential applications in the treatment of various diseases and the elucidation of its mechanism of action.
Synthesemethoden
The synthesis of N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves a multi-step process that includes the reaction of aniline with 4-methoxybenzaldehyde to produce a Schiff base, followed by reduction with sodium borohydride to yield the corresponding amine. The amine is then reacted with ethyl acetoacetate to form the pyrrolopyrazine core, which is subsequently functionalized with a carboxamide group to produce the final product.
Eigenschaften
IUPAC Name |
N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-18-9-5-16(6-10-18)21-20-4-3-13-24(20)14-15-25(21)22(26)23-17-7-11-19(28-2)12-8-17/h3-13,21H,14-15H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLYRPSVBFQBJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2388778.png)
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2388780.png)
![2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride](/img/structure/B2388781.png)
![N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2388783.png)

![2-chloro-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B2388785.png)



![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2388794.png)

